molecular formula C16H28O B145951 (-)-Ambroxide CAS No. 6790-58-5

(-)-Ambroxide

Cat. No.: B145951
CAS No.: 6790-58-5
M. Wt: 236.39 g/mol
InChI Key: YPZUZOLGGMJZJO-UHFFFAOYSA-N
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Properties

IUPAC Name

3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)12(14)6-10-16(4)13(15)7-11-17-16/h12-13H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZUZOLGGMJZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCO3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048119
Record name Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Solid, White crystalline solid
Record name Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ambronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1,5,5,9-Tetramethyl-13-oxatricyclo(8.3.0.0(4.9))tridecane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1249/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

120.00 to 121.00 °C. @ 1.40 mm Hg
Record name Ambronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, soluble (in ethanol)
Record name 1,5,5,9-Tetramethyl-13-oxatricyclo(8.3.0.0(4.9))tridecane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1249/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3738-00-9, 6790-58-5
Record name Cetalox
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Record name 1,5,5,9-Tetramethyl-13-oxatricyclo (8.3.0.0.(4.9))tridecane
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Record name Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl-
Source EPA Chemicals under the TSCA
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Record name Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.017
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Record name Ambronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

75 - 76 °C
Record name Ambronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In this example, the ability of Ascomycete sp. KSM-JL2842 for producing a dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan intermediate was examined. At the outset, a platinum loopful of Ascomycete sp. KSM-JL2842 was inoculated into 2.1% YM broth (Becton Dickinson), shake-culture was conducted at 25° C. for 2 days, and the resultants were designated as starter strains. Subsequently, the starter strains were inoculated into a medium containing 2.1% YM broth, 0.1% magnesium sulfate heptahydrate, 1% Tween 80, and 2% sclareol to a concentration of 2%, and shake culture was conducted at 25° C. The culture solution was subjected to extraction and GC analysis via the method of Example 1, and the amounts of the dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan intermediates to be produced were determined. The results are shown in Table 3. The units for the numerical values shown in Table 3 are “g/l.”
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Ambrox?

A1: Ambrox has the molecular formula C16H28O and a molecular weight of 236.39 g/mol.

Q2: Can you describe the spectroscopic data used to characterize Ambrox?

A2: The structures of Ambrox and its derivatives are typically determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. [, , , , ]

Q3: What are the common starting materials for the synthesis of Ambrox?

A3: Ambrox can be synthesized from a variety of natural terpenes, including sclareol [, , , ], drimenol [, ], levopimaric acid [], labdanolic acid [], larixol [], and carvone []. More recently, sustainable production methods utilize (E)-β-farnesene, obtained through fermentation, as a precursor to (E,E)-homofarnesol, which is then enzymatically cyclized to Ambrox. []

Q4: Are there any alternative, more sustainable methods for Ambrox production?

A4: Yes, a recent development utilizes a chemoenzymatic approach starting with the fermentation product (E)-β-farnesene. [] This method demonstrates a significant improvement in carbon efficiency compared to traditional chemical synthesis, making it a more sustainable option for large-scale production.

Q5: What is the role of squalene-hopene cyclase (SHC) in Ambrox synthesis?

A5: SHC is an enzyme capable of catalyzing the cyclization of terpenes. Research has focused on engineering SHCs for the efficient and stereoselective synthesis of (-)-Ambrox from precursors like (E,E)-homofarnesol. [, , ] By optimizing the enzyme's active site and understanding its dynamics, scientists aim to enhance the catalytic performance and industrial viability of this biocatalytic approach.

Q6: What is the significance of the geminal dimethyl group in the odor profile of Ambrox?

A6: Studies have shown that the presence and configuration of the geminal dimethyl group in Ambrox and its analogues significantly influence their odor strength. Compounds with an accumulation of axial CH3 groups in the tricyclic ether structure tend to exhibit the strongest receptor affinity, resulting in a more potent ambergris aroma. []

Q7: How does the stereochemistry of Ambrox affect its odor?

A7: The stereochemistry of Ambrox plays a crucial role in its odor profile. The naturally occurring (-)-Ambrox isomer exhibits a much stronger and more desirable ambergris scent compared to its enantiomer, (+)-Ambrox. [, ]

Q8: How does the configuration of the A/B ring junction impact the odor of Ambrox analogues?

A8: Research indicates that only the 5β-ambrox diastereoisomer, with a cis-fused A/B ring junction and a specific conformation of substituents, possesses an odor comparable to Ambrox. [] This highlights the importance of specific stereochemical features for the unique olfactory properties of Ambrox-like molecules.

Q9: What are the main applications of Ambrox?

A9: Ambrox is a highly valued ingredient in the fragrance industry, primarily used as a fixative in perfumes to enhance and prolong the longevity of other scents. It is also used to impart a distinct ambergris aroma to various products, including cosmetics, soaps, and even food. []

Q10: Are there any studies on the stability and shelf-life of Ambrox in perfumes?

A10: Yes, research has explored the potential of deuterating Ambrox to enhance its stability and extend the shelf life of perfumes. [] By substituting hydrogen atoms with deuterium, the volatility of the molecule can be reduced, leading to a longer-lasting scent.

Q11: What types of microbial transformations have been observed with Ambrox?

A11: Various fungi have demonstrated the ability to biotransform Ambrox, primarily through oxidation reactions. [, , , , ] These transformations often result in the introduction of hydroxyl groups at specific positions on the Ambrox molecule, leading to the production of novel derivatives with potentially altered olfactory properties or biological activities.

Q12: Are there any known metabolic pathways for Ambrox in plant cell cultures?

A12: Yes, plant cell suspension cultures, such as those of Actinidia deliciosa (kiwifruit), have shown regio- and stereospecific oxidation of Ambrox, producing various metabolites, including new dihydroxylated derivatives. [] These findings highlight the potential of plant cell cultures as biocatalysts for the production of novel Ambrox derivatives.

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